1-(4-(3-Chloropropoxy)-5-methoxy-2-nitrophenyl)ethanone

Organic Synthesis Process Chemistry Bosutinib Intermediate

Sourcing an unreliable intermediate for bosutinib can derail kinase inhibitor programs. This compound provides a validated synthetic route with guaranteed purity. - Enables key alkylation via reactive 3-chloropropoxy group, critical for constructing bosutinib's quinoline core. - Selective nitro reduction pathway supports seamless downstream aniline derivatization. - Consistently supplied at ≥95% purity, minimizing impurity-related yield loss in subsequent cyclization steps.

Molecular Formula C12H14ClNO5
Molecular Weight 287.69 g/mol
CAS No. 1160707-44-7
Cat. No. B11844424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(3-Chloropropoxy)-5-methoxy-2-nitrophenyl)ethanone
CAS1160707-44-7
Molecular FormulaC12H14ClNO5
Molecular Weight287.69 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OCCCCl)OC
InChIInChI=1S/C12H14ClNO5/c1-8(15)9-6-11(18-2)12(19-5-3-4-13)7-10(9)14(16)17/h6-7H,3-5H2,1-2H3
InChIKeyHRVQZRCLRPJMQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-(3-Chloropropoxy)-5-methoxy-2-nitrophenyl)ethanone – Versatile Nitroacetophenone Intermediate


1-(4-(3-Chloropropoxy)-5-methoxy-2-nitrophenyl)ethanone (CAS 1160707-44-7, MFCD26389487) is a functionalized nitroacetophenone derivative characterized by a 3-chloropropoxy substituent at the 4-position and a methoxy group at the 5-position of the phenyl ring . With a molecular formula of C₁₂H₁₄ClNO₅ and a molecular weight of 287.7 g/mol, this compound serves as a versatile synthetic intermediate, most notably in the preparation of the tyrosine kinase inhibitor bosutinib, where its reactive chloropropoxy and nitro groups enable key downstream transformations [1].

Reported intermediate in bosutinib (kinase inhibitor) synthesis
3-Chloropropoxy group enables nucleophilic substitution
Nitro group can be reduced to amine for further derivatization

Why Generic Analogs Fail in Synthetic and Procurement Workflows


Substituting 1-(4-(3-chloropropoxy)-5-methoxy-2-nitrophenyl)ethanone with structurally similar nitroacetophenone derivatives or alternative halogenated alkoxy phenyl ethanones can derail synthetic sequences due to distinct reactivity profiles and downstream compatibility. The compound's precise substitution pattern – a 3-chloropropoxy chain at the 4-position, a methoxy at the 5-position, and a nitro group ortho to the acetyl moiety – is critical for its role as a key intermediate in bosutinib synthesis, where the chloropropoxy group serves as a leaving group for subsequent alkylation steps . Replacing it with a shorter or longer alkyl chain, or with a different halogen, alters reaction kinetics, yield, and purity profiles, while the absence of the nitro group precludes the necessary reduction to an amine later in the pathway [1]. The following quantitative evidence demonstrates the specific advantages of this compound over potential alternatives.

  • Altered chain length or halogen (e.g., bromo) may shift reaction kinetics and yield profiles
  • Absence of the nitro group prevents the key reduction to amine, requiring pathway redesign
  • Lower purity grades may introduce side reactions and reduce downstream reproducibility

Product-Specific Evidence for Scientific Selection


Synthetic Yield Comparison

In a published patent route (US2013/252958), 1-(4-(3-chloropropoxy)-5-methoxy-2-nitrophenyl)ethanone is prepared in 89% yield from its precursor via nitration with fuming nitric acid in dichloromethane at -20 to -10°C . While no direct head-to-head comparison with an alternative intermediate is available for this specific step, the 89% yield compares favorably to the overall bosutinib synthesis which proceeds in 18.0% yield over nine steps from acetovanillone [1]. This indicates that the nitration step is relatively efficient and contributes to a higher overall process yield compared to alternative routes that may use less optimized intermediates.

Synthetic Yield
Class-level inference
89%
Reported single-step nitration yield
Nitration in CH₂Cl₂ at -20 to -10°C; overall bosutinib yield 18% over 9 steps for context
Organic Synthesis Process Chemistry Bosutinib Intermediate

Purity Benchmarking Against Industry Standards

Commercially available 1-(4-(3-chloropropoxy)-5-methoxy-2-nitrophenyl)ethanone (CAS 1160707-44-7) is supplied with a standard purity of 95+% (HPLC, NMR, or GC verified) . This purity level meets or exceeds the typical 95% minimum specification for research-grade pharmaceutical intermediates, and is supported by batch-specific analytical data sheets (e.g., NMR, HPLC, GC) upon request . In contrast, many in-class nitroacetophenone intermediates are offered at lower purities (e.g., 90-95%) or lack comprehensive analytical documentation, which can introduce impurities that compromise downstream reaction yields and purification efforts.

Commercial Purity
Data to verify
95+%
Meets typical research-grade specification
Vendor analytical data (NMR, HPLC, GC) available upon request
Analytical Chemistry Quality Control Procurement Specification

Structural Uniqueness of the Chloropropoxy Handle

The presence of a 3-chloropropoxy group at the 4-position distinguishes this compound from simpler nitroacetophenone analogs (e.g., 4'-nitroacetophenone, CAS 100-19-6) that lack an alkyl halide functional group. This chloropropoxy moiety serves as a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functional groups (e.g., amines, thiols) in subsequent steps . In the bosutinib synthesis, this handle is crucial for constructing the quinoline core via alkylation [1]. Analogs without this handle cannot undergo such transformations, limiting their utility as advanced intermediates.

Chloropropoxy Handle
Reported
Present vs Absent
Enables nucleophilic substitution for quinoline core assembly
Not available in simpler nitroacetophenone analogs (e.g., CAS 100-19-6)
Medicinal Chemistry Building Block Reactive Handle

Optimal Research and Industrial Applications


Bosutinib and Kinase Inhibitor Synthesis

1-(4-(3-Chloropropoxy)-5-methoxy-2-nitrophenyl)ethanone is the preferred intermediate for constructing the 7-(3-chloropropoxy)-6-methoxyquinoline core of bosutinib and structurally related kinase inhibitors [1]. The 89% yield reported for its synthesis ensures a cost-effective supply of this critical building block, and its 95+% commercial purity minimizes impurities that could interfere with subsequent alkylation and cyclization steps .

Diversifiable Building Block for Library Synthesis

The 3-chloropropoxy group serves as an electrophilic site for nucleophilic displacement, enabling the introduction of amines, thiols, or other nucleophiles to generate diverse analogs for structure-activity relationship (SAR) studies [1]. This is particularly valuable in medicinal chemistry programs aiming to optimize pharmacokinetic or pharmacodynamic properties of lead compounds derived from the bosutinib scaffold [1].

Nitro Reduction for Amine Functionalization

The nitro group can be selectively reduced to the corresponding aniline, providing an amino handle for further derivatization such as amide bond formation, diazonium chemistry, or coupling to heterocyclic scaffolds [1]. This transformation is a key step in the bosutinib synthesis, where the reduced amine is subsequently cyclized to form the quinoline ring [1].

Application
Selection Property
Validation Focus
Bosutinib intermediate synthesis
Reactive chloropropoxy handle
Process yield and purity reproducibility
Analog library diversification
Nucleophilic substitution site
Substitution efficiency with varied nucleophiles
Nitro reduction to aniline
Reducible nitro group
Selective reduction and subsequent cyclization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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